molecular formula C16H27N5O3S B5661189 1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(1-pyrrolidinylsulfonyl)piperazine

1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(1-pyrrolidinylsulfonyl)piperazine

Cat. No. B5661189
M. Wt: 369.5 g/mol
InChI Key: VWBGDWCMJGPNGB-UHFFFAOYSA-N
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Description

Piperazine derivatives, including those with pyrazole moieties, are recognized for their versatile chemical properties and have been explored across various fields of chemical and pharmaceutical research. These compounds are often synthesized for their potential biological activities, including acting as ligands for receptors, demonstrating antibacterial, antimalarial, and enzyme inhibitory properties.

Synthesis Analysis

The synthesis of piperazine and pyrazole-containing compounds typically involves multi-step organic reactions, including condensation, reductive amination, N-alkylation, and cyclization processes. For instance, a synthetic approach might start from basic pyrazole or piperazine precursors, which are then functionalized through reactions with different electrophiles or nucleophiles to introduce various substituents, enhancing the compound's desired biological activity or physical-chemical properties (Yousefi, Goli-Jolodar, & Shirini, 2018).

properties

IUPAC Name

(3-methyl-1-propylpyrazol-4-yl)-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O3S/c1-3-6-19-13-15(14(2)17-19)16(22)18-9-11-21(12-10-18)25(23,24)20-7-4-5-8-20/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBGDWCMJGPNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)C(=O)N2CCN(CC2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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